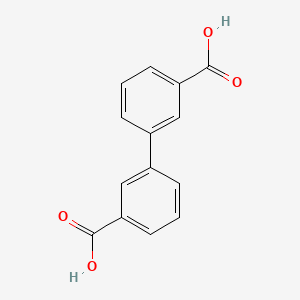

Biphenyl-3,3'-dicarboxylic acid

描述

Contextualization within Biphenyl (B1667301) Derivatives Research

Biphenyl and its derivatives are a cornerstone in organic chemistry, serving as crucial intermediates and structural motifs in a wide array of compounds. ajgreenchem.comarabjchem.org Their applications are diverse, ranging from the synthesis of pharmaceuticals and agricultural products to the development of advanced materials like liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.com The biphenyl structure itself, while relatively non-reactive, can be functionalized through reactions like halogenation, alkylation, and carboxylation to create a vast library of derivatives with tailored properties. arabjchem.org

Within this extensive family, biphenyl dicarboxylic acids are a particularly important subclass. The presence and position of the carboxylic acid groups significantly influence the molecule's properties and applications. nih.gov Biphenyl-3,3'-dicarboxylic acid is a specific isomer where the carboxylic acid groups are located at the meta-positions of the two phenyl rings. This specific arrangement dictates its geometry and coordination behavior, setting it apart from its isomers such as the 2,2'- and 4,4'-dicarboxylic acids. nih.gov Research into these isomers often involves comparing their structural and chemical behaviors to understand how the placement of functional groups affects the final properties of the materials they form. nih.govacs.orgnih.gov

Significance of Carboxylic Acid Functionalities in Biphenyl Systems

The carboxylic acid groups (-COOH) are pivotal to the functionality of biphenyl dicarboxylic acids in chemical synthesis and materials science. ajgreenchem.com These groups are highly effective at forming stable coordination bonds with metal ions, making them excellent building blocks, often referred to as "linkers" or "ligands," for constructing complex, multidimensional structures. bldpharm.com

Furthermore, the carboxylic acid functionalities are potent hydrogen-bond donors and acceptors. This capability allows this compound molecules to self-assemble into intricate supramolecular architectures through intermolecular hydrogen bonds. nih.goviucr.org In the solid state, these interactions can lead to the formation of well-defined patterns, such as one-dimensional zigzag chains. nih.goviucr.org This hydrogen-bonding ability is a key factor in crystal engineering, where the goal is to design and synthesize new solids with desired structures and properties. iucr.org The combination of a semi-flexible biphenyl backbone, which allows for some rotation, and the strong directional interactions of the carboxylic acid groups provides a versatile platform for creating diverse and novel material architectures. nih.govbldpharm.com

Overview of Research Trajectories for this compound

The primary research trajectory for this compound has been its application as an organic linker in the field of supramolecular chemistry and materials science, specifically in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. bldpharm.comiucr.org Aromatic carboxylates, such as this compound, are recognized as effective building blocks for creating a variety of crystalline architectures. nih.goviucr.org

A key area of investigation has been the study of the compound's crystal structure and its non-covalent interactions. X-ray crystallography has revealed that in its solid state, the molecule exhibits a dihedral angle between its two benzene (B151609) rings of approximately 43.11°. nih.goviucr.org The molecules are linked by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming one-dimensional zigzag chains. nih.goviucr.org These chains are further organized into two-dimensional layers through weak π-π stacking interactions between the benzene rings of neighboring chains. nih.goviucr.org

Data Tables

Table 1: Crystallographic Data for this compound

This table presents the crystal structure data for this compound as determined by X-ray diffraction studies.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₀O₄ | nih.goviucr.orgnih.gov |

| Molecular Weight | 242.22 g/mol | nih.goviucr.org |

| Crystal System | Monoclinic | nih.goviucr.org |

| Space Group | P 2/n | iucr.org |

| a | 6.6123 (9) Å | nih.goviucr.org |

| b | 3.7648 (8) Å | nih.goviucr.org |

| c | 22.554 (3) Å | nih.goviucr.org |

| β | 93.14 (2)° | nih.goviucr.org |

| Volume (V) | 560.61 (15) ų | nih.goviucr.org |

| Z (molecules/unit cell) | 2 | nih.goviucr.org |

| Dihedral Angle | 43.11 (5)° | nih.goviucr.org |

Table 2: Chemical Compounds Mentioned

Established Synthetic Pathways for this compound

The selection of a synthetic route for this compound often depends on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The following sections detail prominent methods for its synthesis.

Hydrothermal synthesis has emerged as a promising and environmentally friendly method for the preparation of various organic compounds, including this compound and its derivatives. nih.gov This technique utilizes water as a green reaction medium at elevated temperatures and pressures to facilitate the crystallization of products. nih.gov In the context of this compound, hydrothermal methods are frequently employed for the in-situ formation of coordination polymers and metal-organic frameworks (MOFs). nih.govsemanticscholar.org The this compound molecule can be obtained under hydrothermal conditions, and its structure reveals a dihedral angle of 43.11 (5)° between the two benzene rings. nih.gov Intermolecular O—H⋯O hydrogen bonds link the molecules into one-dimensional zigzag chains. nih.gov

The synthesis of coordination polymers using biphenyl-dicarboxylate linkers under hydrothermal conditions has been extensively studied. nih.govacs.org For instance, the reaction of this compound with lead(II) acetate in water at 413 K for three days yields colorless prism crystals of the coordination complex. nih.gov The general procedure involves heating a mixture of the biphenyl dicarboxylic acid, a metal salt, and sometimes a base or crystallization mediator in a Teflon-lined stainless-steel autoclave at temperatures typically around 160 °C for 72 hours. nih.govnih.gov

Table 1: Representative Hydrothermal Synthesis Conditions for this compound-based Coordination Polymers

| Reactants | Temperature (°C) | Time (h) | Product | Reference |

| This compound, Pb(CH₃COO)₂ | 140 | 72 | Colorless prism crystals | nih.gov |

| Dihydroxy-functionalized biphenyl dicarboxylic acid linkers, M(II) chlorides | 160 | 72 | Nine new metal−organic architectures | nih.gov |

| 2,4'-Biphenyl-dicarboxylic acid, 4,4'-bipyridine | 160 | 96 | Yellow crystals of 1:1 co-crystal | asianpubs.org |

| 4,4′-biphenyl dicarboxylic acid (BPDC), Nickel nitrate hexahydrate | 180 | 10 | Ni-BPDC-MOF | nih.govmdpi.com |

Oxidative methods provide a direct route to introduce carboxylic acid functionalities onto the biphenyl scaffold. One approach involves the oxidative ring-opening of larger polycyclic aromatic hydrocarbons, where biphenyl carboxylic acids are key intermediates. acs.org The decomposition of these intermediates is crucial, with studies focusing on manipulating reaction selectivity to favor the desired dicarboxylic acid. acs.org

A more direct and selective method is the oxidation of dimethylbiphenyl precursors. google.com For instance, the liquid-phase oxidation of 3,3'-dimethylbiphenyl to this compound can be achieved using an oxidizing medium in the presence of a suitable catalyst. google.com This process is analogous to the industrial production of terephthalic acid from p-xylene. google.com The oxidation of 3,4-dimethylbiphenyl has also been investigated, where the methyl group at the para position is oxidized first, ultimately leading to biphenyl-3,4-dicarboxylic acid. researchgate.net

In some cases, oxidation is used to convert other functional groups into carboxylic acids. For example, the oxidation of a formyl group in a biphenyl precursor can yield the corresponding carboxylic acid. nih.gov The choice of oxidant and reaction conditions is critical to achieve high yields and prevent unwanted side reactions.

While specific examples of acid-catalyzed synthesis of this compound are not extensively detailed in the provided context, acid catalysis plays a role in related transformations. For instance, in the synthesis of biphenyl derivatives, acid catalysts are used in reactions such as the coupling of biphenyl with propylene. google.com Furthermore, acid-catalyzed esterification is a common subsequent step after the synthesis of the dicarboxylic acid to produce esters for polymerization. google.com The synthesis of certain biphenyl carboxylic acid derivatives has been achieved by heating precursors in the presence of a catalytic amount of concentrated HCl. acs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds like this compound. gre.ac.ukmdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. researchgate.netajgreenchem.com For the synthesis of this compound, this could involve the coupling of 3-bromobenzoic acid with 3-carboxyphenylboronic acid.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. nih.gov Various palladium catalysts, including both homogeneous and heterogeneous systems, have been employed. acs.orgacs.orgscilit.com For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been used for the green synthesis of substituted biphenyl carboxylic acids in water at room temperature. researchgate.net The use of Pd/C as a catalyst in a mixture of methanol and water has been shown to give improved yields of biphenyl carboxylic acids with low residual palladium levels. acs.orgacs.org

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling to Synthesize Biphenyl Carboxylic Acid Derivatives

| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-bromo-3-methylaniline derivative | 4-carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Not specified | 64 | acs.orgacs.org |

| 1-(4-bromophenyl) cyclopropane-1-carboxylic acid | Substituted boronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane:H₂O | 80 | Good | ajgreenchem.com |

| Bromobenzoic acid | Aryl boronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | Room Temp. | >90 | researchgate.net |

| Substituted bromobenzene | Substituted phenylboronic acids | Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 65 | Rational | nih.gov |

The liquid-phase oxidation of dimethylbiphenyls presents a direct and industrially relevant route to biphenyldicarboxylic acids. google.com This method involves the oxidation of a dimethylbiphenyl isomer, such as 3,3'-dimethylbiphenyl, using an oxidizing agent, typically air or oxygen, in the presence of a catalyst system. google.com The reaction is generally carried out in an acidic solvent, such as acetic acid. google.comresearchgate.net

A common catalyst system for this transformation comprises cobalt and manganese salts, often with the addition of a bromine source. google.comgoogle.com The reaction is conducted at elevated temperatures, typically between 150 to 210°C. google.com The selective oxidation of the methyl groups to carboxylic acid groups is a key challenge, and the process is designed to minimize the formation of under-oxidized intermediates like monocarboxylic acids and aldehyde acids. google.com The successful demonstration of this process for 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid highlights its potential for producing other isomers like the 3,3'-dicarboxylic acid. acs.org

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often tuned include temperature, reaction time, catalyst loading, and the nature of the solvent and base.

In hydrothermal synthesis , temperature is a critical factor influencing the morphology and properties of the resulting products. mdpi.com For example, in the synthesis of a Ni-BPDC-MOF, a temperature of 180°C was found to be optimal. mdpi.com Lower temperatures resulted in smaller nanoplates with surface cracks, while higher temperatures led to melting of the structure. mdpi.com

For the Suzuki-Miyaura cross-coupling , optimization often focuses on the catalyst system and reaction medium. The development of water-soluble and recyclable catalysts is a key area of research to enhance the sustainability of the process. researchgate.net The choice of base and solvent can also significantly impact the reaction rate and yield. mdpi.com For instance, using a DMF/H₂O mixture as the solvent and K₂CO₃ as the base has been shown to be effective. mdpi.com

In the liquid-phase oxidation of dimethylbiphenyls , controlling the feed rate of the reactants and maintaining an appropriate oxygen concentration are critical for both safety and selectivity. acs.org The catalyst composition, including the ratio of cobalt, manganese, and bromine, is also a key parameter for optimization. google.com The reaction temperature is carefully controlled to ensure complete conversion while avoiding degradation of the product. google.com

The purification of the final product is also an important consideration. Techniques such as recrystallization are often employed to obtain high-purity this compound.

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is fundamental to controlling product formation and designing new synthetic routes.

The carboxylic acid groups (-COOH) are the primary functional groups of this compound and are central to its reactivity. These groups are crucial in both the synthesis of derivatives and in directing the self-assembly of supramolecular structures. nih.govajgreenchem.com In decomposition reactions, the carboxylic acid functionality can undergo decarboxylation (loss of CO₂) or dehydration, leading to different products. acs.org For instance, the thermal decomposition of biphenyl-2-carboxylic acid proceeds via two main pathways: decarboxylation to form biphenyl and dehydration/ring-closure to yield fluorenone. acs.org

Furthermore, the carboxylic acid groups are key participants in the formation of coordination polymers and MOFs. They can be deprotonated to form carboxylate anions (COO⁻), which then coordinate to metal centers, acting as building blocks for extended networks. mdpi.com The hydrogen bonding capability of the carboxylic acid groups is also significant, allowing them to form characteristic cyclic hydrogen-bond motifs with neighboring molecules, which can direct the crystal packing and lead to the formation of chains or layers. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings. wikipedia.org This reaction is distinct from electrophilic substitution and involves a nucleophile attacking an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com The mechanism typically proceeds in two steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org

For a biphenyl system to undergo SNAr, the ring must typically be activated by electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org While biphenyl itself is not inherently electron-deficient, the presence of substituents can render it susceptible to nucleophilic attack. The synthesis of biphenyl-2-carboxylic acids has been achieved via the SNAr reaction of 2-methoxybenzoates with aryl Grignard reagents, where the methoxy group is displaced by the aryl nucleophile. nii.ac.jp The position of substitution in SNAr reactions is determined by the location of the leaving group, not by directing effects as seen in electrophilic substitutions. masterorganicchemistry.com

The formation of ester linkages is a fundamental reaction of the carboxylic acid groups in this compound. This transformation is typically achieved through esterification, most commonly the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org This reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the ester product. organic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The attack results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule and deprotonation to yield the final ester product and regenerate the acid catalyst. The reverse of this process, the hydrolysis of an ester to yield the carboxylic acid, is also a critical reaction, for example, in the synthesis of biphenyltetracarboxylic acid from its corresponding ester. google.com

Structure

2D Structure

属性

IUPAC Name |

3-(3-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZYMPDILLAIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210113 | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-87-3 | |

| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Biphenyldicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3′-Biphenyldicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UC22J7S82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Crystallographic and Supramolecular Architecture Investigations

Single Crystal X-ray Diffraction Analysis of Biphenyl-3,3'-dicarboxylic Acid

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This method has been instrumental in revealing the detailed solid-state structure of this compound.

Molecular Conformation and Dihedral Angles of Benzene (B151609) Rings

A key feature of the this compound molecule is the spatial relationship between its two benzene rings. These rings are not coplanar; instead, they are twisted relative to each other. The dihedral angle, which is the angle between the planes of the two aromatic rings, has been determined to be 43.11 (5)°. iucr.orgnih.gov This non-planar conformation is a common feature in biphenyl (B1667301) compounds and arises from a balance between the steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and the π-electron delocalization that would be maximized in a planar arrangement. westmont.edu

Asymmetric Unit and Symmetry Elements

In the crystalline state, the asymmetric unit of this compound contains one-half of the molecule. iucr.orgnih.gov The complete molecule is then generated by a twofold rotational symmetry axis. iucr.orgnih.gov The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be built up by applying symmetry operations. proteopedia.org The presence of such symmetry elements is a fundamental aspect of the compound's crystal packing.

| Parameter | Value |

|---|---|

| Empirical formula | C14H10O4 |

| Formula weight | 242.22 |

| Crystal system | Monoclinic |

| Space group | P2/n |

| a (Å) | 6.6123 (9) |

| b (Å) | 3.7648 (8) |

| c (Å) | 22.554 (3) |

| β (°) | 93.14 (2) |

| Volume (ų) | 560.61 (15) |

| Z | 2 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 |

| Calculated density (Mg m⁻³) | 1.435 |

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound is not merely defined by the conformation of individual molecules but also by the intricate network of non-covalent interactions that link them together. These interactions are crucial in the formation of its supramolecular architecture.

Hydrogen Bonding Motifs (e.g., R22(8) Motif)

Hydrogen bonds play a pivotal role in the crystal packing of this compound. The carboxylic acid groups of neighboring molecules engage in intermolecular O—H⋯O hydrogen bonds. iucr.orgnih.gov Specifically, these interactions form the classic cyclic R22(8) hydrogen-bond motif. nih.gov This motif is a common and robust feature in the crystal structures of carboxylic acids, where two molecules are linked by a pair of hydrogen bonds, forming a ring containing eight atoms. stackexchange.com

Formation of One-Dimensional Zigzag Chains

The interplay of the strong hydrogen bonds leads to the formation of one-dimensional zigzag chains of this compound molecules. iucr.orgnih.gov These chains are a direct consequence of the R22(8) hydrogen-bonding motif linking the molecules in a head-to-tail fashion. The weaker π-π stacking interactions then further connect these one-dimensional chains, leading to the formation of two-dimensional supramolecular layers. iucr.orgnih.gov This hierarchical assembly, from individual molecules to one-dimensional chains and then to two-dimensional layers, highlights the cooperative nature of intermolecular forces in crystal engineering.

Construction of Two-Dimensional Supramolecular Layers

The crystal structure of this compound reveals a hierarchical self-assembly process that culminates in the formation of two-dimensional (2D) layers. The fundamental building block of this architecture is the molecule itself, which in the solid state, exhibits a dihedral angle of 43.11 (5)° between its two benzene rings. nih.gov The asymmetric unit of the crystal contains one-half of the molecule, with the entire molecule being generated by a twofold rotational axis. nih.gov

The primary intermolecular interaction governing the initial assembly is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. nih.gov These groups form the classic and robust cyclic R(8) hydrogen-bond motif. nih.gov This specific interaction involves intermolecular O—H⋯O hydrogen bonds that link the molecules into one-dimensional (1D) zigzag chains. nih.goviucr.org

Detailed crystallographic data for this compound is presented in the following tables.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₀O₄ |

| Formula weight | 242.22 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2/n |

| a (Å) | 6.6123 (9) |

| b (Å) | 3.7648 (8) |

| c (Å) | 22.554 (3) |

| β (°) | 93.14 (2) |

| Volume (ų) | 560.61 (15) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.435 |

| Absorption coefficient (mm⁻¹) | 0.11 |

| F(000) | 252 |

| Crystal size (mm³) | 0.21 × 0.18 × 0.13 |

| θ range for data collection (°) | 3.2 to 27.6 |

| Reflections collected | 5212 |

| Independent reflections | 1286 |

| Completeness to θ = 27.6° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1286 / 0 / 83 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.155 |

| R indices (all data) | R1 = 0.081, wR2 = 0.174 |

Source: nih.gov

Table 2: Hydrogen-bond geometry (Å, °) for this compound

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O1—H1···O2ⁱ | 0.82 | 1.82 | 2.6268 (17) | 169 |

Symmetry codes: (i) -x+3/2, y, -z+1/2. Source: nih.gov

Influence of Crystal Packing on Material Properties

The specific arrangement of molecules in a crystal, known as crystal packing, is fundamental in determining the macroscopic properties of a material. Non-covalent interactions, such as the hydrogen bonding and π-π stacking observed in this compound, play a pivotal role in dictating the detailed crystal packing of supramolecular materials. nih.gov The nature, strength, and directionality of these interactions influence properties such as thermal stability, solubility, and even optical and mechanical characteristics.

Supramolecular Isomerism and Polymorphism Studies

Supramolecular isomerism refers to the existence of different supramolecular structures from the same molecular components, often due to variations in the non-covalent bonding patterns. Polymorphism, a related phenomenon, describes the ability of a compound to crystallize in more than one distinct crystal structure. Both supramolecular isomerism and polymorphism can have profound effects on the physical and chemical properties of a solid-state material.

A search of the current scientific literature did not yield specific studies focused on the supramolecular isomerism or polymorphism of this compound. While the general class of biphenyl compounds is known to exhibit such phenomena due to the rotational freedom around the biphenyl linkage and the versatility of hydrogen-bonding motifs of carboxylic acids, dedicated research into different crystalline forms or supramolecular isomers of this compound has not been reported. The presented crystal structure in section 3.2.4 represents the currently documented stable form of this compound under the specified crystallization conditions. nih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs

Biphenyl-3,3'-dicarboxylic Acid as an Organic Ligand for MOF Synthesis

Aromatic polycarboxylic acids are frequently used as versatile building blocks for designing novel metal-organic networks semanticscholar.org. Among these, flexible ligands containing a biphenyl (B1667301) core are of particular interest because the two adjacent phenyl rings can rotate around the C-C single bond, allowing them to adapt to the coordination preferences of different metal ions semanticscholar.orgacs.orgnih.gov. This inherent flexibility, combined with the strong coordination ability of the carboxylate groups, makes biphenyl-dicarboxylic acids excellent candidates for constructing diverse and functional MOFs acs.orgnih.gov.

In the construction of MOFs, this compound and its related isomers function as bridging ligands, connecting metal centers to form extended one-, two-, or three-dimensional networks nih.gov. The carboxylate groups can coordinate to metal ions in various modes, such as monodentate, bidentate chelating, or bidentate bridging. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the solvent system, and the reaction temperature nih.gov. The biphenyl-dicarboxylate linkers can exhibit multiple distinct coordination modes, and the dihedral angle between the two phenyl rings can vary significantly, ranging from 0.0 to 46.21°, which allows the ligand to adjust to the geometric requirements of the metal coordination sphere nih.gov. This adaptability is key to the formation of a wide array of structural architectures acs.orgnih.gov.

The properties of MOFs can be precisely controlled by modifying the organic ligands, a strategy that is effective for tuning the absorption and separation performance of these porous materials researchgate.net. The modular nature of MOF synthesis allows for the rational design of materials with desired functionalities nih.gov. For instance, the introduction of different functional groups onto the biphenyl backbone can alter the chemical environment within the pores, enhancing electrostatic interactions and adjusting adsorption efficiency and selectivity researchgate.net.

Longer organic linkers, such as 4,4′-biphenyl dicarboxylic acid, can produce MOFs with larger pores and greater surface areas, which can improve properties like capacitance mdpi.comresearchgate.net. The physical and chemical properties of MOFs can be fine-tuned by altering synthesis conditions, which affects how the ligands and metal ions assemble acs.org. This tunability allows for the creation of materials with optimized characteristics for specific applications, such as gas storage, separation, and sensing nih.govresearchgate.netrsc.org. For example, modifying a ligand can introduce active sites while maintaining structural stability, leading to enhanced performance in areas like electrochromism acs.org.

Synthesis and Characterization of this compound-Based MOFs

The synthesis of MOFs using biphenyl-dicarboxylate linkers is typically achieved through hydrothermal or solvothermal methods. These techniques involve heating a mixture of the metal salt, the organic ligand, and a solvent in a sealed container, leading to the crystallization of the MOF product researchgate.net.

Hydrothermal and solvothermal synthesis are the most common methods for preparing biphenyl-dicarboxylate-based MOFs researchgate.net. In a typical procedure, the biphenyl-dicarboxylic acid ligand and a metal salt (e.g., nitrate, chloride, or acetate) are dissolved in a solvent, often N,N-dimethylformamide (DMF), sometimes with co-solvents like water, ethanol, or methanol mdpi.comnih.govrsc.orgmdpi.com. The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures typically ranging from 120 °C to 180 °C for a period of several hours to days mdpi.comnih.govrsc.org. As the reaction vessel cools, crystals of the MOF precipitate from the solution nih.gov. The choice of solvent, temperature, reaction time, and molar ratios of the reactants can significantly influence the resulting MOF's structure and properties, including its dimensionality and topology semanticscholar.orgrsc.org.

Fe(III): Iron(III)-based MOFs have been synthesized using biphenyl-4,4′-dicarboxylic acid, where coordination modulation can be used to control features like interpenetration acs.org. Solvothermal methods are commonly employed for the synthesis of Fe-MOFs mdpi.com. For example, an Fe(III)-based MOF was synthesized by heating a mixture of Fe(NO₃)₃·9H₂O and various carboxylate ligands, including 4,4'-biphenyldicarboxylic acid, in DMF, methanol, and acetic acid at 120 °C rsc.org.

Ni: Nickel-based MOFs have been prepared via one-step hydrothermal methods using 4,4′-biphenyl dicarboxylic acid and nickel nitrate hexahydrate in DMF mdpi.comresearchgate.netnih.gov. In one instance, a Ni-IRMOF-74 film was synthesized by coordinating Ni²⁺ with a modified biphenyl dicarboxylic acid ligand acs.org.

Zn(II): Zinc(II) is a frequently used metal ion due to its flexible coordination geometry nih.gov. Numerous Zn(II) MOFs have been constructed with biphenyl-dicarboxylate linkers, resulting in structures ranging from 2D layers to complex 3D frameworks acs.orgrsc.orgacs.org. These are often synthesized under solvothermal or hydrothermal conditions acs.orgmdpi.com.

Cd(II): Cadmium(II) has been used to form a variety of coordination polymers with biphenyl-dicarboxylate ligands, yielding 2D and 3D frameworks rsc.orgacs.org. Solvothermal synthesis has been successful in producing novel Cd(II)-based MOFs with unique topologies acs.orgrsc.orgsemanticscholar.org.

Co(II), Mn(II), Cu(II): These transition metals have also been incorporated into biphenyl-dicarboxylate frameworks through hydrothermal reactions acs.orgnih.gov. The resulting compounds include molecular dimers, 1D chains, 2D layers, and 3D MOFs, demonstrating the structural versatility achievable with these metals acs.orgnih.gov. For instance, a copper-based MOF with a 2D layered architecture and a paddle-wheel Cu₂(-CO₂)₄ secondary building unit (SBU) has been reported acs.org. Similarly, Mn(II) and Co(II) have been used to generate 3D and 1D structures, respectively acs.orgnih.gov.

Pb(II): A lead(II) coordination polymer with this compound was synthesized under hydrothermal conditions by heating a mixture of the acid and Pb(CH₃COO)₂ in water at 140 °C (413 K) nih.gov.

The table below summarizes examples of MOFs synthesized using biphenyl-dicarboxylic acid derivatives and various metal ions.

| Metal Ion | Ligand | Synthesis Method | Resulting Structure/Topology | Reference |

| Cd(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Solvothermal | 3D framework, sra topology | acs.org |

| Zn(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Solvothermal | 2D coordination network | acs.org |

| Cu(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Solvothermal | 2D layered architecture, 4⁴ square lattice | acs.org |

| Ni | 4,4′-biphenyl dicarboxylic acid | Hydrothermal | Nanoplate morphology | mdpi.comnih.gov |

| Mn(II) | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Hydrothermal | 3D MOF | acs.orgnih.gov |

| Co(II) | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Hydrothermal | Molecular dimer | acs.orgnih.gov |

| Pb(II) | This compound | Hydrothermal | 1D zigzag chains forming 2D layers | nih.gov |

| Fe(III) | 4,4′-biphenyl dicarboxylic acid | Solvothermal | Non-interpenetrated or interpenetrated 3D MOF | acs.org |

The combination of different metal ions with the flexible biphenyl-dicarboxylate ligand under varied synthesis conditions leads to a remarkable structural diversity in the resulting coordination polymers acs.orgnih.gov. The final architectures can range from simple 0D molecular dimers and 1D chains to complex 2D layers and 3D frameworks, which may also exhibit interpenetration acs.orgnih.govresearchgate.net.

The topology of a MOF describes the underlying connectivity of its building blocks. Different combinations of metal ions and ligands can produce frameworks with distinct topologies. For example, using 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, a Mn(II)-based MOF was synthesized that exhibits a 3D framework with sra topology, while a Ni(II)-based MOF with a similar secondary building unit (SBU) resulted in a 2D network with sql topology rsc.org. A Cu(II)-based MOF with the same ligand formed a 4-fold interpenetrated 3D framework with lvt topology, and a complex Cd(II) framework showed a unique hetero-interpenetrated structure with both 6⁶ and 4²⁴·6⁴ network topologies rsc.org. Other observed topologies for biphenyl-dicarboxylate MOFs include dia nets researchgate.net.

This structural and topological diversity is influenced by the specific metal precursor, the presence of crystallization mediators or templates, and the precise positioning of the functional groups on the biphenyl core nih.govrsc.org. The ability to generate such a wide range of structures underscores the versatility of biphenyl-dicarboxylic acids as ligands in the rational design of functional crystalline materials acs.orgnih.gov.

Impact of Linker Length on MOF Pore Size and Surface Area

The dimensions of the organic linker are a critical factor in dictating the pore size and internal surface area of a Metal-Organic Framework (MOF). This principle, often referred to as isoreticular chemistry, allows for the systematic variation of framework metrics by employing linkers of different lengths but with the same connectivity. Longer linkers generally lead to expanded frameworks with larger pores and higher surface areas.

A classic illustration of this concept involves comparing MOFs constructed from benzene-1,4-dicarboxylic acid (BDC) with those constructed from the longer 4,4'-biphenyldicarboxylic acid (BPDC). The addition of a second phenyl ring in BPDC extends the distance between the metal nodes, resulting in a significant increase in the unit cell volume, pore diameter, and accessible surface area. For instance, the replacement of terephthalic acid in UiO-66 with 1,4-biphenyldicarboxylic acid results in the isoreticular UiO-67, which exhibits a larger cell size, increased diameters of windows and cages, and consequently, a higher surface area and pore volume compared to its predecessor korea.ac.kr. This expansion is a direct consequence of the increased length of the biphenyl linker.

This strategy is widely employed to tailor MOFs for specific applications where pore size is a crucial parameter, such as the storage of large gas molecules or the encapsulation of bulky guest species nih.govnih.gov.

Table 1: Comparison of MOF Properties with Different Linker Lengths

| MOF Series | Linker | Linker Length (Approx. Å) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|---|

| UiO-66 | Benzene-1,4-dicarboxylic acid (BDC) | 6.9 | ~1200 | ~0.5 |

| UiO-67 | Biphenyl-4,4'-dicarboxylic acid (BPDC) | 11.1 | ~2500 | ~1.1 |

| IRMOF-1 (MOF-5) | Benzene-1,4-dicarboxylic acid (BDC) | 6.9 | ~3800 | ~1.4 |

| IRMOF-10 | Biphenyl-4,4'-dicarboxylic acid (BPDC) | 11.1 | ~4500 | ~2.1 |

Note: The values presented are approximate and can vary based on synthesis and activation conditions.

Functionalization of this compound for MOF Applications

The biphenyl backbone of dicarboxylic acid linkers provides a versatile platform for introducing additional functional groups. This functionalization can modify the chemical environment within the MOF pores, enhance stability, and introduce new functionalities such as specific binding sites for guest molecules.

Dihydroxy-Functionalized Biphenyl Dicarboxylic Acid Linkers (e.g., H4dobpdc)

A prominent example of a functionalized linker is 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid, commonly referred to as H4dobpdc. evitachem.com This linker features hydroxyl groups positioned on the biphenyl core, which can participate in coordination to the metal centers or act as hydrogen bond donors, influencing the framework's structure and properties.

One of the most significant MOFs synthesized with this linker is Mg₂(dobpdc). rsc.org This material is isoreticular to the well-known MOF-74 structure and is characterized by a high density of open metal sites and one-dimensional hexagonal channels. The synthesis of Mg₂(dobpdc) typically involves a solvothermal reaction between a magnesium salt, such as Mg(NO₃)₂·6H₂O, and the H4dobpdc linker in a solvent mixture like N,N-dimethylformamide (DMF) and methanol. alfa-chemistry.com

The resulting Mg₂(dobpdc) framework has garnered significant attention for its exceptional performance in gas separation and storage, particularly for carbon dioxide (CO₂) capture. rsc.org The open magnesium sites and the specific pore chemistry created by the dihydroxy-functionalized linker lead to strong interactions with CO₂ molecules. Furthermore, the framework can be post-synthetically modified by grafting diamines onto the open metal sites, which dramatically enhances CO₂ uptake and selectivity through a cooperative adsorption mechanism that forms ammonium carbamate chains along the channels. researchgate.netnih.gov While reputed to have limited stability in air, studies have shown that fully desolvating the MOF can significantly enhance its stability, making it viable for practical applications. rsc.org

Table 2: Properties of Mg₂(dobpdc) MOF

| Property | Value/Description | Reference |

|---|---|---|

| Linker | 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H4dobpdc) | rsc.org |

| Metal Node | Mg²⁺ | rsc.org |

| Topology | MOF-74 type, hexagonal channels | researchgate.net |

| Key Application | CO₂ capture and separation | rsc.orgnih.gov |

| Post-Synthetic Modification | Amenable to amine grafting for enhanced CO₂ adsorption | researchgate.net |

Effect of Hydroxyl and Carboxylic Acid Group Positioning on MOF Stability and Functionality

The specific placement of functional groups on an organic linker, known as regioisomerism, can have a profound impact on the resulting MOF's stability, structure, and function. korea.ac.krexlibrisgroup.com.cn In the case of dihydroxy-functionalized biphenyl dicarboxylic acids, the relative positions of the hydroxyl and carboxylic acid groups dictate their potential for intramolecular interactions and their coordination behavior with metal centers. acs.org

Furthermore, the positioning of the carboxylic acid groups themselves (e.g., 3,3' vs. 4,4' on the biphenyl core) directly controls the angle at which the linker connects to the metal nodes. This geometric constraint is a primary determinant of the network topology. Changing the connectivity from a linear para-para arrangement (4,4'-dicarboxylate) to an angled meta-meta arrangement (3,3'-dicarboxylate) will fundamentally alter the resulting framework structure, leading to different pore shapes, sizes, and functionalities. Studies on regioisomeric linkers have shown that even subtle changes in the placement of functional groups can lead to MOFs with distinct gas sorption properties and stabilities. korea.ac.krnih.gov This highlights the critical role of synthetic design at the molecular level to achieve desired material properties.

Applications in Advanced Materials Science

Metal-Organic Frameworks for Gas Storage and Separation

While direct studies on MOFs synthesized from biphenyl-3,3'-dicarboxylic acid for gas storage are not extensively detailed in the reviewed literature, research on closely related derivatives demonstrates the potential of this class of linkers. For instance, a MOF constructed using 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, a substituted derivative, has been shown to exhibit selective gas adsorption properties rsc.org. This particular MOF, designated MOF 3 in the study, features one-dimensional channels with diameters of 7 Å and 11 Å. These structural features enable it to selectively adsorb carbon dioxide (CO₂) over nitrogen (N₂) and methane (CH₄) over nitrogen, highlighting the efficacy of biphenyl-dicarboxylate-based linkers in creating frameworks suitable for gas separation applications rsc.org. The tailored porosity and chemical functionality that can be achieved with such linkers are key to developing materials for clean energy applications and environmental protection rsc.org.

The performance of this derivative-based MOF underscores the principle that the dimensions and chemical nature of the pores, governed by the organic linker, are fundamental to achieving selective gas uptake.

| MOF Ligand | Gas Separation Selectivity | Channel Diameters |

| 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | CO₂ over N₂, CH₄ over N₂ | 7 Å and 11 Å |

Catalysis in MOF-Based Systems

The application of MOFs as catalysts is a rapidly growing field, owing to their high surface area, tunable porosity, and the presence of catalytically active sites, which can include metal nodes, functional groups on the organic linkers, or encapsulated guest species d-nb.infonih.gov. MOFs function as heterogeneous catalysts, which are advantageous due to their ease of separation from the reaction mixture and potential for recyclability d-nb.info. The structural and chemical diversity of MOFs allows for the design of catalysts with high activity, selectivity, and stability for a wide range of organic transformations nih.gov.

MOFs constructed from biphenyl-dicarboxylic acid and its derivatives have proven to be effective heterogeneous catalysts for various chemical reactions. The catalytic activity can originate from the metal centers acting as Lewis acids or from functional groups on the biphenyl (B1667301) linker itself researchgate.net.

For example, coordination polymers and MOFs assembled from 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid, a positional isomer of the target compound, have been synthesized and their catalytic properties investigated nih.govacs.org. These materials leverage the structural features imparted by the biphenyl-dicarboxylate linker to create active sites for catalysis. In another study, a MOF synthesized from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid was shown to be highly active for both cyanosilylation and olefin epoxidation reactions researchgate.net. The inherent porosity of these materials allows reactants to access the active sites within the framework, facilitating the catalytic process researchgate.net.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. It is a valuable transformation in organic synthesis for producing β-nitro alcohols, which are versatile intermediates for many other functional groups.

Research has demonstrated that coordination polymers built with derivatives of this compound can serve as efficient heterogeneous catalysts for the Henry reaction. Specifically, a Zinc(II)-based coordination polymer, synthesized with 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid, has been identified as an effective and recyclable catalyst for the reaction between 4-nitrobenzaldehyde and nitroethane nih.govacs.org. The study optimized various reaction parameters and explored the substrate scope, confirming the utility of this MOF-like material in facilitating the formation of β-nitro alcohol products. The reusability of the catalyst is a key advantage, aligning with the principles of green chemistry nih.govacs.org.

| Catalyst Ligand | Reaction Type | Reactants | Product Type |

| 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Henry Reaction | 4-nitrobenzaldehyde, nitroethane | β-nitro alcohol |

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient synthetic strategies. MOFs are promising platforms for facilitating such complex transformations due to their ability to incorporate multiple, cooperative catalytic sites nih.govacs.org.

While a direct application of a this compound-based MOF in a tandem cyclooxidative reaction has not been specifically reported in the reviewed literature, related studies show the potential of this material class. Fe(III)-based MOFs, including those constructed with biphenyl-4,4′-dicarboxylic acid, have been successfully employed as highly efficient heterogeneous catalysts for the tandem cyclooxidative synthesis of quinazolin-4-ones from 2-aminobenzamide and various alcohols researchgate.net. In this reaction, the MOF catalyzes both the oxidation of the alcohol to an aldehyde and the subsequent cyclization. The strong Lewis acidity of the Fe(III) centers within the MOF is crucial for its catalytic performance researchgate.net. The effectiveness of the 4,4'-isomer in this context suggests that MOFs derived from this compound could also exhibit catalytic activity for similar tandem processes.

Polymer Production and High-Performance Polymers

Biphenyl-dicarboxylic acids are important monomers in the production of high-performance polymers, particularly aromatic polyesters and polyimides. These polymers are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the electronics, automotive, and aerospace industries. The rigid biphenyl unit, when incorporated into a polymer backbone, imparts stiffness and enhances the material's thermal properties researchgate.net.

Biphenyl-dicarboxylic acids are key components in the synthesis of thermotropic liquid crystalline polymers (LCPs). These materials exhibit a highly ordered structure in the molten state, which allows them to be processed with exceptional ease into parts with high strength and stiffness.

A notable example involves the use of biphenyl-3,4′-dicarboxylic acid, a close isomer of the subject compound, in the melt acidolysis polymerization with hydroquinone derivatives to produce a novel nematic LCP, poly(p-phenylene 3,4′-bibenzoate) rsc.org. The resulting fully aromatic polyester displays impressive thermal stability, with the onset of weight loss occurring at approximately 480 °C. The polymer exhibits a glass transition temperature (Tg) of 190 °C and transitions to an isotropic melt (Ti) near 330 °C rsc.org. Upon cooling from the melt, the polymer forms a nematic glass morphology, which can be further crystallized through annealing or mechanical deformation. This research highlights how the kinked structure of the biphenyl-dicarboxylate monomer influences the polymer's properties and processing characteristics rsc.orgrsc.org.

| Polymer Name | Monomers | Tg (°C) | Ti (°C) | Onset of Weight Loss (°C) |

| poly(p-phenylene 3,4′-bibenzoate) | Biphenyl-3,4′-dicarboxylic acid, Hydroquinone | 190 | ~330 | ~480 |

Electrochemical Energy Storage: Supercapacitors

Metal-organic frameworks derived from biphenyl dicarboxylic acids have emerged as promising electrode materials for supercapacitors. nih.gov. These devices store energy through ion adsorption at the electrode-electrolyte interface and fast surface redox reactions, offering high power density and long cycle life. rsc.orgresearchgate.net. The performance of MOF-based supercapacitors is intrinsically linked to their structural characteristics, such as high surface area and tunable porosity, which are facilitated by linkers like biphenyl dicarboxylic acid. researchgate.net.

Researchers have successfully synthesized nickel-based MOFs using 4,4′-biphenyl dicarboxylic acid (BPDC) as the organic linker through a facile one-step hydrothermal method. mdpi.comnih.gov. The resulting Ni-BPDC-MOF material is composed of interconnected nanoplates, a morphology that provides a large surface area for electrochemical reactions. mdpi.com. This nanostructure is directly beneficial for supercapacitor applications, where a high interfacial area between the electrode and the electrolyte is necessary for efficient charge storage. mdpi.commdpi.com. The synthesis process involves a hydrothermal reaction between a nickel salt (e.g., nickel nitrate hexahydrate) and the BPDC linker, with reaction parameters like temperature being fine-tuned to optimize the material's properties. mdpi.comresearchgate.net.

A key advantage of using MOFs in supercapacitors is the ability to tune their pore size and specific surface area by adjusting synthesis conditions. mdpi.comnih.gov. The molecular length of the organic linker plays a significant role; longer linkers like BPDC can create larger pores and surface areas, which in turn improve capacitance properties. mdpi.com.

In the synthesis of Ni-BPDC-MOF, the hydrothermal temperature is a critical parameter for controlling the nanostructure's porosity. nih.gov. A sample synthesized at an optimized temperature of 180 °C exhibited a nanoplate morphology with a relatively high specific surface area of 311.99 m²·g⁻¹. mdpi.comnih.gov. This material showed a pore size distribution primarily in the 1–40 nm range, with an average pore diameter of approximately 29.2 nm. mdpi.comnih.gov. This porous structure is crucial for facilitating efficient ion transmission and providing more active sites for redox reactions, thereby enhancing the specific capacitance. mdpi.com. The material's structure is characterized by a type-IV N₂ adsorption–desorption isotherm with a type-H3 hysteresis loop, confirming its highly porous nature. mdpi.com.

The performance of Ni-BPDC-MOF as a supercapacitor electrode has been evaluated through various electrochemical measurements. The material demonstrates high specific capacitance and reliable cycling stability, which are critical metrics for practical energy storage devices. nih.govrsc.org.

An electrode fabricated from Ni-BPDC-MOF synthesized at 180 °C achieved a high specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte. mdpi.comnih.govresearchgate.net. The material also exhibited good rate capability, retaining 72.9% of its capacitance when the current density was increased from 0.5 A·g⁻¹ to 10 A·g⁻¹. mdpi.com. Furthermore, the electrode showed robust cycling stability, with 85% of its initial specific capacitance retained after 2000 charge-discharge cycles. mdpi.comnih.govresearchgate.net. This long-term stability is a crucial factor for the practical application of supercapacitors. rsc.orgmdpi.com.

| Performance Metric | Value | Conditions |

|---|---|---|

| Specific Capacitance | 488 F·g⁻¹ | 1.0 A·g⁻¹ in 3 M KOH |

| Specific Capacitance | 521 F·g⁻¹ | 0.5 A·g⁻¹ |

| Rate Capability | 72.9% retention | From 0.5 to 10 A·g⁻¹ |

| Cycling Stability | 85% retention | After 2000 cycles at 1.0 A·g⁻¹ |

| Specific Surface Area | 311.99 m²·g⁻¹ | BET method |

| Average Pore Diameter | ~29.2 nm | BJH method |

Electrochromic Materials and Devices

Biphenyl dicarboxylic acids are also utilized in the fabrication of electrochromic materials, which can dynamically change their optical properties, such as color, in response to an applied voltage. sciencedaily.comeurekalert.org. This functionality is highly sought after for applications like smart windows, displays, and energy management systems. acs.org. Metal-organic frameworks are particularly promising for electrochromic applications due to their tunable porosity and high crystallinity, which can facilitate the rapid ion transport required for fast switching times. acs.orgresearchgate.net.

A notable example is a nickel-based MOF film, Ni-IRMOF-74, synthesized using 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid, a derivative of the biphenyl dicarboxylic acid family. acs.org. This MOF film exhibits fast-switching and high-stability electrochromism. acs.org. A key challenge in developing MOF-based electrochromic devices is ensuring good stability and fast response times, which can be hindered by inappropriate pore sizes and weak interaction with the substrate. acs.org.

To address this, researchers fabricated a Ni-IRMOF-74@MBA film where the MOF was grown on an FTO substrate modified with 4-mercaptobenzoic acid (MBA) to strengthen the film's adhesion and stability. acs.org. The resulting film demonstrates impressive electrochromic performance, capable of transitioning from transparent to green at 0.8 V and to a deep-brown color at 1.6 V. acs.org. This multi-color capability is a significant advantage for advanced electrochromic devices. sciencedaily.comeurekalert.org. The film also showed excellent memory characteristics, maintaining its colored state for 40 hours after the potential was removed. eurekalert.org.

The optimized film exhibits a rapid response, high coloration efficiency, and favorable stability. acs.org. An electrochromic device constructed with this film also showed enhanced performance, highlighting the potential of these materials for practical applications. acs.orgacs.org.

| Performance Metric | Ni-IRMOF-74@MBA Film | Assembled Device |

|---|---|---|

| Coloration Time | 1.9 s (to green) | 2.3 s |

| Bleaching Time | 2.0 s | 7.9 s |

| Coloration Efficiency | 331.0 cm²·C⁻¹ | - |

| Cycling Stability | 95.7% retention after 4500 cycles | 85% retention after 1200 cycles |

| Color States | Transparent (0 V), Green (0.8 V), Deep-Brown (1.6 V) |

Fast-Switching and High-Stability Electrochromic Properties

This compound and its derivatives are integral components in the development of advanced electrochromic materials, particularly in the form of metal-organic frameworks (MOFs). These materials are noted for their rapid response times and durability. A notable example is a nickel-based MOF, Ni-IRMOF-74, which is synthesized using 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid, a derivative of this compound.

This MOF, when fabricated into a thin film, demonstrates exceptional electrochromic performance. The optimized film exhibits fast switching speeds, with a coloration time of 1.9 seconds and a bleaching time of 2.0 seconds. acs.org Such rapid switching is a critical attribute for applications like smart windows and displays.

Furthermore, the material shows high stability, maintaining 95.7% of its electrochromic performance after 4500 cycles. acs.org An electrochromic device constructed with this material also demonstrated impressive durability, retaining 85% of its initial performance after 1200 cycles. acs.org This high level of stability is a significant advancement, as many organic electrochromic materials suffer from poor cycling stability. acs.org The robust nature of this MOF is attributed to the strong coordination bonds within its structure and good adhesion to the substrate. acs.org

| Parameter | Value |

|---|---|

| Coloration Time | 1.9 s |

| Bleaching Time | 2.0 s |

| Stability (Film) | 95.7% retention after 4500 cycles |

| Stability (Device) | 85% retention after 1200 cycles |

Role of Ligand-Ion Interactions in Color Alteration

The change in color in electrochromic materials containing this compound derivatives is fundamentally driven by the interaction between the ligand and inserted ions. In the case of the Ni-IRMOF-74 film, the color transition from transparent to green and then to deep-brown is a result of the interaction between lithium ions (Li+) and the 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid ligand. acs.org

Spectroscopic analyses, including X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy, have elucidated this mechanism. acs.org The color change is attributed to a shift in the absorption peak of the chromophore, which is the biphenyl dicarboxylic acid ligand itself. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Biphenyl-3,3'-dicarboxylic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule, independent of its environment.

The three-dimensional structure of this compound is primarily dictated by the rotational barrier around the single bond connecting the two phenyl rings. The conformation is a balance between two opposing factors: the steric hindrance of the ortho-hydrogens, which favors a twisted (non-planar) arrangement, and the π-conjugation between the rings, which is maximized in a planar conformation.

Computational studies on biphenyl (B1667301) systems show that the lowest energy conformation is a twisted one. researchgate.net Experimental X-ray diffraction data for this compound confirms this, revealing a solid-state dihedral angle of 43.11° between the two benzene (B151609) rings. nih.govresearchgate.net This non-planar structure is a result of minimizing the steric repulsion between the hydrogen atoms on adjacent rings. mdpi.com

Energy minimization calculations using DFT can predict this preferred twisted geometry by systematically calculating the molecule's energy as a function of the dihedral angle, identifying the global minimum on the potential energy surface. For a related derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level of theory have been used to optimize the molecular structure, showing good agreement with experimental values. eurekaselect.com

Table 1: Experimental Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₄ | nih.gov |

| Dihedral Angle (between rings) | 43.11 (5)° | nih.gov |

| Hydrogen Bond (O—H···O) Distance | 2.6268 (17) Å | nih.gov |

| π–π Stacking Distance | 3.7648 (8) Å | nih.gov |

The electronic properties of this compound can be characterized by various reactivity descriptors derived from quantum chemical calculations. These descriptors help in predicting the molecule's reactivity and interaction sites. irjweb.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and polarizability. nih.gov A smaller gap suggests higher reactivity. nih.gov For a derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.3337 eV. eurekaselect.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. libretexts.orguni-muenchen.de It provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. nih.govuni-muenchen.de For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylic groups, indicating these are the most likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density to define atoms, chemical bonds, and their properties within a molecule. researchgate.netwikipedia.org It can be used to characterize the nature and strength of both covalent and non-covalent interactions. researchgate.net

Table 2: Key Electronic Structure and Reactivity Descriptors

| Descriptor | Significance | Computational Method |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP functional) |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | DFT (e.g., B3LYP functional) |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Calculated from HOMO/LUMO energies |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | Calculated from HOMO/LUMO energies |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions. | Post-calculation analysis of DFT results |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems.

In the solid state, this compound molecules arrange themselves through a network of non-covalent interactions. X-ray crystallography has shown that intermolecular O—H···O hydrogen bonds link the carboxylic acid groups of neighboring molecules, forming one-dimensional zigzag chains. nih.gov These chains are further organized into two-dimensional layers through weak π–π stacking interactions between the phenyl rings of adjacent molecules. nih.gov

MD simulations can be employed to model these interactions in the condensed phase. By simulating a crystal lattice of this compound, researchers can study the stability of the experimentally observed packing arrangement, the dynamics and strength of the hydrogen bond network, and the subtle motions of the phenyl rings. Such simulations provide insights into the material's thermal stability and mechanical properties.

This compound and its derivatives are used as organic linkers (or ligands) to construct Metal-Organic Frameworks (MOFs). nih.gov The flexibility of the biphenyl unit, specifically the rotation around the central C-C bond, can impart dynamic properties to the resulting MOF structure.

MD and DFT simulations are crucial for understanding the behavior of these linkers within a MOF. For instance, a computational study on MOF-253, which contains a similar 2,2′-bipyridine-5,5′-dicarboxylic acid linker, used MD simulations to explore the linker's rotational dynamics. mdpi.com The study revealed that the motion of the linker facilitates the movement of guest molecules within the framework's pores. DFT calculations were used to determine the energy barrier for this rotation, which was predicted to be approximately 10.7 kcal/mol. mdpi.com Similar computational approaches applied to MOFs containing this compound would allow for the study of framework flexibility, the energetics of linker rotation, and how these dynamics influence the MOF's properties for applications like gas storage or catalysis.

Computational Design and Prediction of Novel this compound Derivatives

Computational methods are increasingly used for the in silico design and screening of new molecules with desired properties, reducing the time and cost of experimental synthesis and testing. The this compound scaffold serves as a valuable starting point for designing novel derivatives for various applications, including pharmaceuticals and functional materials.

The typical workflow involves:

Scaffold Hopping and Virtual Library Generation: Starting with the base structure of this compound, new derivatives are created computationally by adding or modifying functional groups at various positions on the phenyl rings.

Property Prediction: Quantum chemical methods are used to calculate the properties of these virtual derivatives. For example, DFT can predict their electronic properties, stability, and geometry.

Molecular Docking: For biological applications, molecular docking simulations are used to predict how well a designed derivative will bind to a specific protein target. eurekaselect.combohrium.com Studies on other biphenyl carboxylic acid derivatives have used this approach to predict their potential as inhibitors for targets like EGFR tyrosine kinase and estrogen receptors. eurekaselect.comajgreenchem.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property. asianpubs.org By building a QSAR model with a set of known biphenyl derivatives, the activity of newly designed compounds can be rapidly predicted. asianpubs.org

This computational pre-screening identifies the most promising candidates for experimental synthesis, streamlining the discovery of new functional molecules based on the this compound framework. eurekaselect.comnih.gov

Future Research Directions and Emerging Applications

Exploration of New Functionalization Strategies for Biphenyl-3,3'-dicarboxylic Acid

The inherent structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a vast library of derivatives with tailored properties. Future research will focus on moving beyond simple modifications to more complex, multi-functionalized linkers.

Key research thrusts include:

Modular Synthesis: Stepwise, palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling are being refined to allow for the precise installation of diverse functional groups such as azides, alkynes, and additional hydroxyl groups onto the biphenyl (B1667301) core. researchgate.net This modular approach allows for the creation of custom-designed building blocks for specific applications. researchgate.net

Diverse Functional Groups: Research is expanding to include a wider array of functionalization reactions. Beyond established methods, techniques for amination, sulfonation, and targeted alkylation are being explored to fine-tune the electronic and steric properties of the molecule. arabjchem.org For example, the introduction of bromine atoms has been shown to create derivatives with potential use in luminescent complexes and organic semiconductors. ontosight.ai

Positional Isomerism: The strategic placement of functional groups is a critical area of investigation. The properties of resulting materials, such as metal-organic frameworks (MOFs), are highly dependent on the location of substituents. acs.org For instance, research on dihydroxy-functionalized biphenyl dicarboxylic acids shows that the relative positions of the hydroxyl and carboxyl groups dictate the coordination environment and ultimate architecture of the resulting polymers. acs.orgnih.gov The synthesis of derivatives like 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid further underscores how functionalization can control the topology and properties of materials derived from these linkers. rsc.org

Table 1: Investigated Functional Groups on Biphenyl Dicarboxylic Acid Scaffolds

| Functional Group | Potential Impact on Properties | Relevant Research Application |

| Hydroxyl (-OH) | Alters coordination modes, enables hydrogen bonding, potential for catalytic activity. | Ligands for MOFs, electrochromic materials. nih.govacs.org |

| Bromo (-Br) | Modifies electronic properties, serves as a handle for further reactions. | Building blocks for luminescent complexes, organic semiconductors. ontosight.ai |

| Methoxy (-OCH₃) | Influences ligand rigidity and resulting framework topology. | Linkers for gas-adsorbing MOFs. rsc.org |

| Amino (-NH₂) | Provides sites for post-synthetic modification, enhances chemical stability through hydrogen bonding. | Ligands for highly stable MOFs. |

| Azide (-N₃), Alkyne | Enables click chemistry for post-synthetic functionalization of materials. | Modular synthesis of multifunctional linkers. researchgate.net |

Integration of this compound in Hybrid Materials

This compound and its isomers are crucial components in the construction of sophisticated hybrid materials, most notably Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.goviucr.org These materials are prized for their high porosity and tunable structures. Future work will focus on designing materials for specific, high-performance applications.

Emerging areas of integration include:

Energy Storage and Conversion: The geometric properties of biphenyl dicarboxylic acid isomers are being leveraged to create MOFs with optimized pore sizes for use in energy devices. For example, 4,4′-biphenyl dicarboxylic acid has been used to synthesize nickel-based MOFs that function as high-performance supercapacitor electrodes. mdpi.com

Gas Sorption and Separation: Functionalized derivatives are key to developing MOFs with selective gas uptake. The magnesium-based MOF Mg₂(dobpdc), derived from 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid, exhibits exceptional CO₂ adsorption capacity due to its unique honeycomb-like structure and open metal sites.

Smart Materials: The integration of these linkers into thin films is leading to new smart materials. A Ni-IRMOF-74 film created with 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid functions as a stable electrochromic device, changing color in response to an applied voltage. acs.org This has potential applications in smart windows and displays. acs.org

Catalysis: Coordination polymers built from functionalized biphenyl dicarboxylates are being designed as robust, heterogeneous catalysts. acs.orgnih.gov

Table 2: Biphenyl Dicarboxylic Acid Derivatives in Hybrid Materials

| Biphenyl Linker | Hybrid Material | Application |

| 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Zinc Coordination Polymer (CP) | Heterogeneous catalyst for the Henry reaction. acs.org |

| 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid | Mg₂(dobpdc) MOF | High-capacity CO₂ adsorption. |

| 4,4′-biphenyl dicarboxylic acid (BPDC) | Nickel-based MOF (Ni-BPDC-MOF) | Supercapacitor electrodes. mdpi.com |

| 3,3′-dihydroxy-4,4′-biphenyldicarboxylic acid | Ni-IRMOF-74 Film | Electrochromic devices (smart windows). acs.org |

| 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | Copper-based MOF | Selective gas adsorption (CO₂ over N₂). rsc.org |

Advanced Characterization Techniques for In-situ Studies of this compound Reactivity

Understanding the dynamic behavior of this compound during reactions and within functional materials is crucial for optimizing their performance. Future research will increasingly rely on advanced, in-situ characterization techniques that can probe these processes as they occur.

Key techniques and future directions include:

Synchrotron X-ray Diffraction: While standard single-crystal X-ray diffraction is used to determine the static, solid-state structure of the acid and its derivatives iucr.orgnih.gov, time-resolved synchrotron techniques can monitor structural transformations during MOF synthesis or guest uptake.

In-situ Spectroscopy: Techniques like Raman and X-ray Photoelectron Spectroscopy (XPS) are becoming vital for understanding the mechanisms behind material function. In a study of an electrochromic MOF film, in-situ XPS and Raman measurements revealed that the color change is caused by the interaction of Li⁺ ions with the carbonyl groups of the biphenyl dicarboxylic acid ligand, leading to a reversible change in the electronic structure. acs.org

Solid-State Nuclear Magnetic Resonance (NMR): For complex, crystalline materials like MOFs, solid-state NMR is a powerful tool for probing the local coordination environment of specific atoms. It has been used to distinguish between different cadmium coordination sites in a complex MOF built from a dimethoxy-biphenyl dicarboxylic acid derivative. rsc.org

Development of Sustainable Synthesis Routes and Lifecycle Assessments

The growing emphasis on green chemistry is driving research into more environmentally benign methods for producing this compound and its derivatives. unibo.it This involves minimizing waste, reducing energy consumption, and using less hazardous reagents.

Future efforts in this area will focus on:

Green Catalytic Systems: A significant advancement is the use of novel catalysts for Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing many biphenyl derivatives. researchgate.netajgreenchem.com Research has demonstrated a green synthesis using a water-soluble, fullerene-supported palladium nanocatalyst, which allows the reaction to proceed in high yields in pure water at room temperature, eliminating the need for volatile organic solvents. researchgate.net